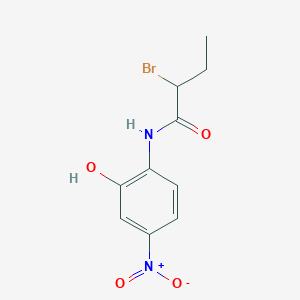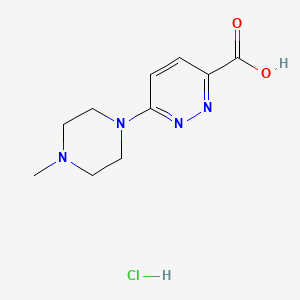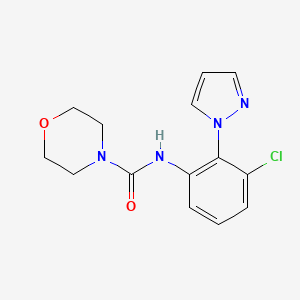
CZC-25146 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CZC-25146 hydrochloride is an organic compound that features a pyrazole ring, a morpholine ring, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CZC-25146 hydrochloride typically involves the reaction of 3-chloro-2-(1H-pyrazol-1-yl)aniline with morpholine-4-carboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
CZC-25146 hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
CZC-25146 hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
作用机制
The mechanism of action of CZC-25146 hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target protein. The morpholine ring can enhance the compound’s solubility and bioavailability .
相似化合物的比较
Similar Compounds
3-chloro-2-(1H-pyrazol-1-yl)aniline: A precursor in the synthesis of the target compound.
Morpholine-4-carboxylic acid chloride: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
CZC-25146 hydrochloride is unique due to the combination of the pyrazole and morpholine rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug discovery and materials science .
属性
IUPAC Name |
N-(3-chloro-2-pyrazol-1-ylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2/c15-11-3-1-4-12(13(11)19-6-2-5-16-19)17-14(20)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIWHKUAUBPQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=C(C(=CC=C2)Cl)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
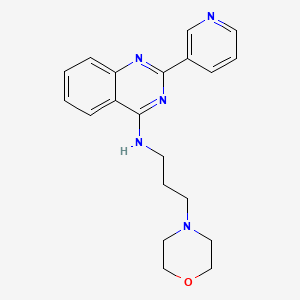
![3-[(1Z)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B7854420.png)
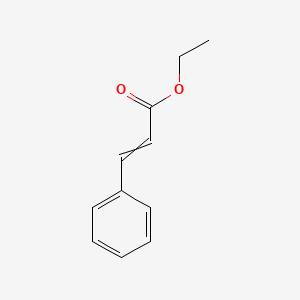
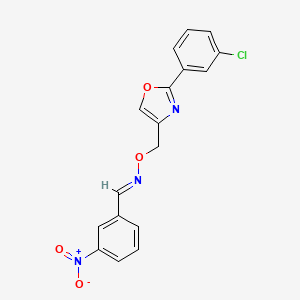
![[Amino-(5-chlorothiophen-2-yl)methylidene]azanium;chloride](/img/structure/B7854442.png)
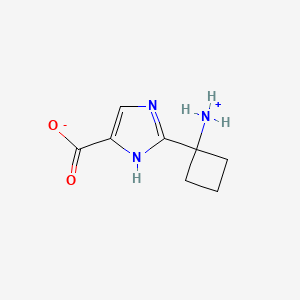
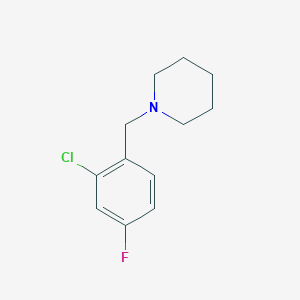
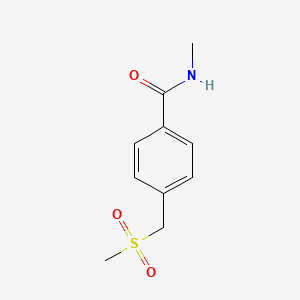
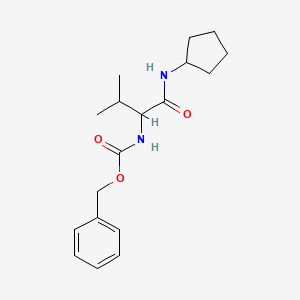
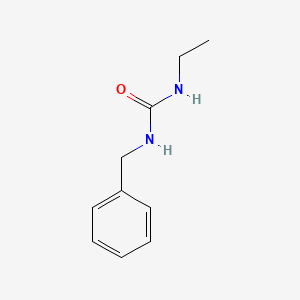
![6-[(4-bromo-2-chlorophenyl)amino]-7-fluoro-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B7854499.png)
![5-[(tert-Butyloxycarbonyl)amino]thiophene-2-carboxylic acid ethyl ester](/img/structure/B7854501.png)
